![molecular formula C18H19ClN2O6S2 B2381664 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 900135-99-1](/img/structure/B2381664.png)
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide” is a chemical compound with the molecular formula C17H17ClN2O4S . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide” consists of a benzamide core with chloro, methylsulfonyl, and morpholin-4-ylsulfonyl substituents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.846 Da . It has a density of 1.4±0.1 g/cm³, and its molar refractivity is 95.6±0.4 cm³ . The compound has 6 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 4 freely rotating bonds . The compound has an ACD/LogP of 2.62 and an ACD/LogD (pH 5.5) of 2.58 .Scientific Research Applications
Carbonic Anhydrase Inhibition
Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors, including similar compounds, demonstrated nanomolar half maximal inhibitory concentration (IC50) values against carbonic anhydrase isoenzymes hCA I, II, IV, and XII, indicating potential applications in treating conditions like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Antidepressant Synthesis
Donskaya et al. (2004) described the synthesis of an original domestic antidepressant, befol, from compounds including similar structures, suggesting its role in the development of new antidepressant drugs (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Molecular Structure Analysis
Remko et al. (2010) prepared and analyzed the molecular structure of aromatic sulfonamides, including similar compounds, providing insights into their conformational behavior and potential interactions with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Antimicrobial Activity
Oliveira et al. (2015) investigated the antimicrobial and modulating activity of sulfonamide compounds, including those with similar structures, against multidrug-resistant strains of bacteria and fungi, showcasing their potential in combating antibiotic-resistant infections (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Prodrug Forms for Enhanced Solubility
Larsen et al. (1988) explored the potential of N-acyl derivatives of model sulfonamides, including structures resembling the given compound, as prodrug forms to enhance water solubility and bioavailability, indicating applications in improving drug delivery (Larsen, Bundgaard, & Lee, 1988).
Mechanism of Action
Target of Action
Sulfonamide derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activities . They are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway .
Mode of Action
Sulfonamide derivatives are known to inhibit dhfr . DHFR is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting DHFR, sulfonamides prevent the synthesis of nucleotides, thereby inhibiting DNA replication in cells .
Biochemical Pathways
The compound likely affects the tetrahydrofolate synthesis pathway due to its inhibition of DHFR . This results in a decrease in the availability of tetrahydrofolate, a crucial co-factor for the synthesis of nucleotides. This, in turn, inhibits DNA replication, affecting cell growth and proliferation .
Result of Action
The result of the compound’s action would likely be the inhibition of cell growth and proliferation due to its inhibition of DHFR and the subsequent decrease in nucleotide synthesis . This could potentially make the compound effective against rapidly proliferating cells, such as cancer cells .
properties
IUPAC Name |
4-chloro-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S2/c1-28(23,24)15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)29(25,26)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMIEAJXLHHPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.